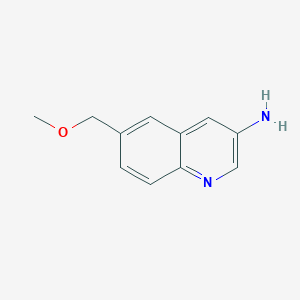

6-(Methoxymethyl)quinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6-(methoxymethyl)quinolin-3-amine |

InChI |

InChI=1S/C11H12N2O/c1-14-7-8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,7,12H2,1H3 |

InChI Key |

UPRPKPIVBGWYAH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 6 Methoxymethyl Quinolin 3 Amine

Reactivity of the Amino Group (C3-NH2)

The primary aromatic amino group at the C3 position is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The amino group of 6-(Methoxymethyl)quinolin-3-amine is expected to readily react with various acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. The resulting derivatives are often more stable and can exhibit altered physicochemical properties.

Table 1: Predicted Acylation and Sulfonylation Reactions of this compound

| Reagent Type | Example Reagent | Predicted Product |

|---|---|---|

| Acyl Halide | Acetyl chloride | N-(6-(Methoxymethyl)quinolin-3-yl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(6-(Methoxymethyl)quinolin-3-yl)acetamide |

| Sulfonyl Halide | Benzenesulfonyl chloride | N-(6-(Methoxymethyl)quinolin-3-yl)benzenesulfonamide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(6-(Methoxymethyl)quinolin-3-yl)-4-methylbenzenesulfonamide |

The nitrogen atom of the amino group can act as a nucleophile in alkylation and arylation reactions. Mono-N-alkylation of similar amino alcohols has been achieved through chelation with reagents like 9-BBN, followed by reaction with an alkyl halide. wikipedia.org Direct alkylation may lead to mixtures of mono- and di-alkylated products.

N-arylation can be accomplished through methods like the Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst. nih.govresearchgate.net This reaction is known to be effective for the N-arylation of N-heterocyclic compounds. nih.govorganic-chemistry.org

Table 2: Predicted Alkylation and Arylation Products

| Reaction Type | Reagent | Catalyst/Conditions | Predicted Product |

|---|---|---|---|

| Alkylation | Methyl iodide | Base | N-Methyl-6-(methoxymethyl)quinolin-3-amine |

| Arylation | Phenylboronic acid | Copper(II) acetate, air | N-Phenyl-6-(methoxymethyl)quinolin-3-amine |

| Arylation | 2-Bromopyridine | Palladium catalyst | N-(Pyridin-2-yl)-6-(methoxymethyl)quinolin-3-amine |

The primary amino group can undergo condensation with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of Schiff bases from 3-aminoquinoline (B160951) with various aldehydes has been reported. humanjournals.comresearchgate.net For instance, the condensation of 3-aminoquinoline with 3-formyl-6-methylchromone (B1298627) has been described. humanjournals.com Similarly, reactions of other aminoquinolines with aromatic aldehydes proceed upon refluxing in ethanol (B145695). bepls.com

Table 3: Predicted Schiff Base Formation Reactions

| Carbonyl Compound | Conditions | Predicted Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Ethanolic solution, reflux | (E)-N-Benzylidene-6-(methoxymethyl)quinolin-3-amine |

| Acetone (B3395972) | Acid catalyst | N-(Propan-2-ylidene)-6-(methoxymethyl)quinolin-3-amine |

| 4-Methoxybenzaldehyde | Ethanolic solution, reflux | (E)-N-(4-Methoxybenzylidene)-6-(methoxymethyl)quinolin-3-amine |

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orglibretexts.org This reaction forms a diazonium salt, which is a valuable intermediate for introducing a wide range of functional groups onto the quinoline (B57606) ring through Sandmeyer-type reactions. It is important to note that the diazotization of 3-aminoquinoline has been associated with the formation of potentially explosive intermediates, particularly when reacting the diazonium salt with certain sulfur nucleophiles. nih.gov

Table 4: Potential Transformations of the Diazonium Salt of this compound

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Copper(I) chloride | Sandmeyer | 3-Chloro-6-(methoxymethyl)quinoline |

| Copper(I) bromide | Sandmeyer | 3-Bromo-6-(methoxymethyl)quinoline |

| Copper(I) cyanide | Sandmeyer | 6-(Methoxymethyl)quinoline-3-carbonitrile |

| Potassium iodide | 3-Iodo-6-(methoxymethyl)quinoline | |

| Water | Hydrolysis | 6-(Methoxymethyl)quinolin-3-ol |

| HBF4 | Schiemann | 3-Fluoro-6-(methoxymethyl)quinoline |

The amino group, in conjunction with an adjacent C-H or other reactive site on the quinoline ring, can participate in cyclocondensation reactions with dicarbonyl compounds to construct new fused heterocyclic rings. For example, reactions of aminophenyl chalcones with 1,3-dicarbonyl compounds lead to the formation of quinoline rings. nih.gov Similarly, the reaction of 3-vinyltetrahydroquinolines with 1,2-dicarbonyl compounds can yield complex polycyclic structures. nih.gov It is plausible that this compound could react with suitable dicarbonyl compounds to form novel polycyclic systems.

Table 5: Predicted Cyclocondensation Reactions

| Dicarbonyl Compound | Conditions | Predicted Product Class |

|---|---|---|

| Pentane-2,4-dione | Acid or base catalysis | Pyrido[3,2-b]quinoline derivatives |

| Diethyl malonate | High temperature | Pyrimido[4,5-c]quinoline derivatives |

| Ethyl acetoacetate | Acid catalysis | Pyrido[3,2-b]quinoline derivatives |

Reactivity of the Methoxymethyl Group (C6-CH2OCH3)

The methoxymethyl group at the C6 position presents two primary sites for reactivity: the ether linkage and the benzylic methylene (B1212753) group.

The ether bond in methoxymethyl groups can be cleaved under acidic conditions, typically using strong acids like HBr or HI, to yield the corresponding hydroxymethyl derivative and a methyl halide. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The presence of the quinoline nitrogen may influence this cleavage, as seen in the copper-salt-mediated cleavage of 2-quinolinylmethyl ethers. lookchem.com

The benzylic methylene group is activated towards oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, can oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.org In this case, oxidation would likely yield 3-aminoquinoline-6-carboxylic acid. Milder oxidation might lead to the corresponding aldehyde.

Table 6: Predicted Reactions of the Methoxymethyl Group

| Reaction Type | Reagent/Conditions | Predicted Product |

|---|---|---|

| Ether Cleavage | HBr, heat | (3-Aminoquinolin-6-yl)methanol |

| Benzylic Oxidation (strong) | KMnO4, H+, heat | 3-Aminoquinoline-6-carboxylic acid |

| Benzylic Oxidation (mild) | MnO2 | 3-Aminoquinoline-6-carbaldehyde |

Ether Cleavage and Formation of Hydroxyl Derivatives

The methoxymethyl group at the 6-position of the quinoline ring is an ether linkage that can be cleaved under specific conditions to yield the corresponding hydroxymethyl derivative. This transformation is significant as it introduces a hydroxyl group, which can serve as a handle for further functionalization.

The cleavage of ethers, particularly aryl methyl ethers, is a well-established reaction in organic synthesis. nih.govnumberanalytics.com Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this purpose. masterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl group in an SN2-type mechanism. masterorganicchemistry.com

Alternatively, Lewis acids provide a powerful means for ether cleavage. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers and can also be applied to the cleavage of methoxymethyl (MOM) ethers. nih.govpearson.comnih.gov The reaction with BBr₃ is proposed to proceed through the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by a series of steps that ultimately lead to the cleavage of the carbon-oxygen bond. nih.govcore.ac.uk Computational studies suggest a mechanism involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

For aromatic methoxymethyl (MOM) ethers, which are structurally analogous to the substituent on this compound, specific and mild cleavage methods have been developed. acs.org For instance, treatment with trialkylsilyl triflates (like TMSOTf) in the presence of 2,2'-bipyridyl can effect deprotection. acs.org Interestingly, the reaction pathway for aromatic MOM ethers can differ from their aliphatic counterparts, sometimes proceeding through silyl (B83357) ether intermediates. acs.org

Table 1: Reagents for Ether Cleavage and Formation of Hydroxyl Derivatives

| Reagent(s) | Typical Conditions | Product | Reference(s) |

| HBr or HI | Reflux | 6-(Hydroxymethyl)quinolin-3-amine | masterorganicchemistry.com |

| BBr₃ | CH₂Cl₂, low temperature | 6-(Hydroxymethyl)quinolin-3-amine | nih.govpearson.comnih.gov |

| TMSOTf, 2,2'-bipyridyl | CH₃CN, 0°C to rt | 6-(Hydroxymethyl)quinolin-3-amine | acs.org |

Oxidation and Reduction Pathways

The functional groups of this compound are susceptible to both oxidation and reduction, offering pathways to a range of derivatives.

Oxidation: The primary amino group at the 3-position can be oxidized. While direct oxidation of aminoquinolines can be complex, potentially leading to quinone-imine structures or polymerization, specific reagents can be employed for controlled transformations. nih.gov For instance, the amino group could be converted to a nitroso or nitro group under specific oxidative conditions. However, such reactions on a complex molecule like this would require careful optimization to avoid side reactions on the electron-rich quinoline ring. In some cases, oxidation can lead to the formation of 3-hydroxyquinolines from dihydroquinolinium salts. rsc.org

Reduction: While the existing amino and methoxymethyl groups are generally stable to common reducing agents, the quinoline ring itself can be reduced. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) can reduce the pyridine (B92270) part of the quinoline system, leading to a tetrahydroquinoline derivative. researchgate.net This transformation would yield 6-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-3-amine, altering the electronic properties and geometry of the heterocyclic core. The selective reduction of the pyridine ring over the benzene (B151609) ring is a common feature in the chemistry of quinolines.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |

| Oxidation of Amine | Peroxy acids | 6-(Methoxymethyl)-3-nitroso/nitro-quinoline | nih.gov |

| Reduction of Quinoline Ring | H₂/Pd or Pt | 6-(Methoxymethyl)-1,2,3,4-tetrahydroquinolin-3-amine | researchgate.net |

Role as a Leaving Group or Activating Group

The amino group at the 3-position can be chemically modified to function as a leaving group, enabling nucleophilic substitution reactions at this position. A common strategy is the diazotization of the primary aromatic amine. byjus.com Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would form a diazonium salt, 6-(methoxymethyl)quinolin-3-diazonium. byjus.comgoogle.com Diazonium groups are excellent leaving groups (releasing N₂ gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions or other substitutions. This provides a versatile route to introduce functionalities such as halogens, cyano, hydroxyl, and other groups at the 3-position. It is important to note that diazonium salts of aminoquinolines can be unstable and potentially explosive under certain conditions. nih.gov

Conversely, the amino group is a strong activating group for electrophilic aromatic substitution. Its electron-donating nature increases the electron density of the quinoline ring, making it more susceptible to attack by electrophiles. This activating effect will be discussed in more detail in the context of the quinoline ring's reactivity.

Reactivity of the Quinoline Ring System

The quinoline ring in this compound is an aromatic heterocycle with its own distinct reactivity patterns, which are further modulated by the existing substituents.

Electrophilic Aromatic Substitution Reactions

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. nih.gov However, the presence of the strongly activating amino group at position 3 and the moderately activating methoxymethyl group at position 6 significantly influences the regioselectivity and rate of these reactions.

The amino group is a powerful ortho-, para-director. In the context of the quinoline ring, this would direct incoming electrophiles to positions 2 and 4. The methoxymethyl group is also an ortho-, para-director, activating positions 5 and 7. The interplay of these two groups will determine the final substitution pattern. Given the strong activating nature of the amino group, substitution at positions 2 and 4 is highly probable. For example, bromination with a mild brominating agent would likely yield 2-bromo- and/or 4-bromo-6-(methoxymethyl)quinolin-3-amine. chemrxiv.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Predicted Major Product(s) | Activating/Directing Influence |

| Bromination (e.g., with NBS) | 2-Bromo-6-(methoxymethyl)quinolin-3-amine and/or 4-Bromo-6-(methoxymethyl)quinolin-3-amine | The -NH₂ group is a strong ortho, para-director, activating positions 2 and 4. |

| Nitration (e.g., with HNO₃/H₂SO₄) | Complex mixture likely due to harsh conditions and multiple activated positions. | Both -NH₂ and -OCH₂CH₃ are activating, but the amino group's reactivity can be complex under strong acid. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs on the pyridine part of the ring system, which is more electron-deficient. nih.gov This type of reaction requires a good leaving group on the ring, such as a halogen. While this compound itself does not possess a suitable leaving group for SNAr, derivatives of this compound could undergo such reactions. For instance, if the amino group at position 3 were converted to a halogen via a Sandmeyer reaction, this halogen could then be displaced by various nucleophiles. Similarly, a halogen at positions 2 or 4 would be highly susceptible to nucleophilic attack, a common feature in quinoline chemistry. mdpi.commdpi.com

Metal-mediated Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to quinoline systems. nih.gov To utilize these reactions, a derivative of this compound bearing a halide or triflate group is typically required.

Suzuki-Miyaura Coupling: If a bromo or iodo substituent were present on the quinoline ring (e.g., at positions 5, 7, or 8, or introduced at position 3 via diazotization), it could undergo a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid or ester. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. For example, a hypothetical 8-bromo-6-(methoxymethyl)quinolin-3-amine could be coupled with phenylboronic acid to yield 8-phenyl-6-(methoxymethyl)quinolin-3-amine. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org It typically involves the coupling of an aryl halide with an amine. In the context of derivatizing our lead compound, if a halogen were present on the quinoline ring, a Buchwald-Hartwig reaction could be used to introduce a new amino group. Conversely, the existing amino group at position 3 could potentially participate in a coupling reaction with an aryl halide, although this is less common for primary amines which can undergo self-coupling or other side reactions. A more likely scenario is the derivatization of a halo-substituted 6-(methoxymethyl)quinoline, followed by the introduction of the 3-amino group. For instance, a selective Buchwald-Hartwig amination has been reported on 6-bromo-2-chloroquinoline. nih.gov

Table 4: Potential Metal-Mediated Coupling Reactions on a Halogenated Derivative

| Reaction Type | Reactants | Catalyst/Ligand System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | 8-Bromo-6-(methoxymethyl)quinolin-3-amine + R-B(OH)₂ | Pd(PPh₃)₄, base | 8-R-6-(methoxymethyl)quinolin-3-amine | wikipedia.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | 8-Bromo-6-(methoxymethyl)quinolin-3-amine + R₂NH | Pd₂(dba)₃, BINAP, base | 8-(R₂N)-6-(methoxymethyl)quinolin-3-amine | nih.govwikipedia.orglibretexts.orgscite.ai |

Synthesis of Fused and Bridged Heterocyclic Systems Incorporating the Compound

The strategic placement of the amino group at the C-3 position of the 6-(methoxymethyl)quinoline core provides a reactive handle for the annulation of additional heterocyclic rings. This section details the synthetic routes to key fused systems, including pyrazoloquinolines, pyrroloquinolines, triazoloquinolines, and thiadiazinoquinolines, as well as more complex spirocyclic and polycyclic hybrids.

Pyrazoloquinolines and Pyrroloquinolines

The construction of pyrazole (B372694) and pyrrole (B145914) rings fused to the quinoline framework can be achieved through established cyclization strategies, leveraging the reactivity of the 3-amino group.

Pyrazoloquinolines: The synthesis of pyrazolo[4,3-c]quinolines from this compound can be hypothetically achieved via reactions analogous to the Gould-Jacobs reaction. mdpi.com This approach typically involves the condensation of an amine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or diethyl malonate, under acidic or thermal conditions would be expected to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration would then yield the corresponding 8-(methoxymethyl)pyrazolo[4,3-c]quinoline. The regioselectivity of this reaction would depend on the nature of the β-dicarbonyl compound used. mdpi.com

A plausible synthetic pathway involves the reaction with diethyl ethoxymethylenemalonate (EMME), a common reagent for this type of cyclization. The initial Michael addition of the amino group to EMME, followed by thermal cyclization and aromatization, would furnish the pyrazoloquinoline core.

Pyrroloquinolines: The formation of a pyrrole ring fused to the quinoline system, resulting in pyrrolo[3,2-c]quinolines, can be approached through several classical methods. The Paal-Knorr synthesis offers a direct route, involving the reaction of the primary amine with a 1,4-dicarbonyl compound. organic-chemistry.orgrsc.org For this compound, this would entail condensation with a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione, typically under acidic catalysis, to yield the corresponding 8-(methoxymethyl)pyrrolo[3,2-c]quinoline derivative.

Alternatively, the Fischer indole (B1671886) synthesis provides a powerful and versatile method. mdpi.comwikipedia.orgnih.govbyjus.comthermofisher.com This pathway would first require the conversion of this compound to its corresponding hydrazine (B178648) derivative, 6-(methoxymethyl)quinolin-3-hydrazine. This can be accomplished through diazotization of the amino group followed by reduction. The resulting hydrazine can then be condensed with a ketone or aldehyde (e.g., acetone or pyruvic acid) in the presence of an acid catalyst (such as polyphosphoric acid or zinc chloride) to induce a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to form the pyrrolo[3,2-c]quinoline system. wikipedia.orgbyjus.com

| Reaction Name | Reagents for this compound | Resulting Fused System |

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate (EMME), heat | 8-(Methoxymethyl)pyrazolo[4,3-c]quinoline |

| Paal-Knorr Synthesis | 2,5-Hexanedione, acid catalyst | 2,3-Dimethyl-8-(methoxymethyl)pyrrolo[3,2-c]quinoline |

| Fischer Indole Synthesis | 1. NaNO₂, HCl; SnCl₂, HCl (to form hydrazine) 2. Ketone/Aldehyde, acid catalyst | Substituted 8-(Methoxymethyl)pyrrolo[3,2-c]quinoline |

Triazoloquinolines and Thiadiazinoquinolines

The introduction of additional nitrogen and sulfur heteroatoms leads to the formation of triazolo- and thiadiazino-fused quinoline systems.

Triazoloquinolines: The synthesis of 1,2,3-triazolo[4,5-c]quinolines from this compound is most commonly achieved through the diazotization of the 3-amino group. researchgate.netrsc.orgnih.govarkat-usa.org Treatment of the starting amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures yields the corresponding diazonium salt. This highly reactive intermediate can then be subjected to a variety of cyclization reactions. For example, reaction of the diazonium salt with sodium azide (B81097) would produce a 3-azidoquinoline (B1337642) intermediate, which can undergo thermal or copper-catalyzed intramolecular cyclization to afford the 8-(methoxymethyl)- researchgate.netCurrent time information in Bangalore, IN.asianpubs.orgtriazolo[4,5-c]quinoline.

Thiadiazinoquinolines: The construction of a thiadiazine ring fused to the quinoline core is less commonly reported directly from a 3-aminoquinoline. However, synthetic strategies can be extrapolated from known methods for forming thiadiazine rings. One potential route involves the reaction of this compound with an isothiocyanate to form a thiourea (B124793) derivative. This intermediate could then be cyclized with a reagent providing a one-carbon unit with two leaving groups, such as N-aryl isocyanodichloride, to form a thiadiazinoquinoline. researchgate.netasianpubs.org Another approach could involve the reaction of the 3-aminoquinoline with a reagent that provides a S-C-N or S-N-C fragment directly. While specific examples starting from 3-aminoquinolines are not prevalent, the general principles of heterocycle synthesis suggest this as a feasible pathway. researchgate.netasianpubs.org

| Fused System | Key Intermediate | Typical Reagents |

| Triazoloquinoline | 6-(Methoxymethyl)quinolin-3-yl diazonium salt | 1. NaNO₂, HCl 2. NaN₃ |

| Thiadiazinoquinoline | N-(6-(Methoxymethyl)quinolin-3-yl)thiourea | 1. Isothiocyanate 2. N-Aryl isocyanodichloride |

Spirocyclic and Polycyclic Quinoline Hybrids

The three-dimensional complexity of spirocyclic and polycyclic systems offers unique opportunities in drug design. The synthesis of such structures from this compound would typically involve multi-step sequences where the 3-amino group is first derivatized to introduce a tethered reactive group.

Spirocyclic Systems: The formation of spirocyclic quinolines can be envisioned through intramolecular cyclization reactions. For instance, the 3-amino group of this compound could be acylated with a reagent containing a terminal alkene, such as 4-pentenoyl chloride. The resulting N-(6-(methoxymethyl)quinolin-3-yl)pent-4-enamide could then undergo an intramolecular cyclization, potentially mediated by a Lewis acid or a transition metal catalyst, where the quinoline ring acts as the nucleophile attacking the activated alkene. This would lead to the formation of a spirocyclic system where a new carbocyclic or heterocyclic ring is fused at the C-4 position of the quinoline. The success of such a strategy would be highly dependent on the reactivity of the quinoline C-4 position and the specific reaction conditions employed.

Polycyclic Systems: The construction of extended polycyclic quinoline hybrids can be achieved through reactions that form multiple rings in a single cascade or through a stepwise approach. An example of a potential polycyclic synthesis could involve an intramolecular Povarov reaction. arkat-usa.org This would require the initial formation of an N-arylimine from this compound and an appropriate aldehyde that also contains a dienophile moiety. In the presence of a Lewis acid catalyst, the quinoline ring could act as the diene in a [4+2] cycloaddition with the tethered dienophile, leading to a complex polycyclic structure in a highly stereoselective manner. Another approach involves the synthesis of planar polycyclic systems through annulation reactions, such as the reaction of a derivatized 3-aminoquinoline with reagents that build an additional aromatic ring. nih.gov

| System Type | General Strategy | Example of Key Intermediate |

| Spirocyclic | Intramolecular cyclization of an N-tethered derivative | N-(6-(Methoxymethyl)quinolin-3-yl)pent-4-enamide |

| Polycyclic | Intramolecular [4+2] cycloaddition (Povarov reaction) | N-Alkenyl-N-(6-(methoxymethyl)quinolin-3-yl)imine |

Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.govresearchgate.net These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. dergipark.org.tr For 6-(Methoxymethyl)quinolin-3-amine, the spectra would reveal key vibrations corresponding to its distinct structural components: the quinoline (B57606) ring, the primary amine, and the methoxymethyl substituent.

The primary amine (-NH₂) group is expected to show characteristic symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. dergipark.org.tr An N-H bending or scissoring mode is typically observed around 1600 cm⁻¹. dergipark.org.tr The aromatic quinoline core will produce C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1400-1600 cm⁻¹ region. The methoxymethyl group introduces aliphatic C-H stretching vibrations, expected between 2850 and 3000 cm⁻¹, and a prominent C-O-C ether stretching band, typically found in the 1050-1150 cm⁻¹ region. oatext.com The C-N bond of the amine will also have a characteristic stretching vibration. dergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 | IR |

| Quinoline Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Quinoline Ring | Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Methoxymethyl Group | Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Ether Linkage (-CH₂-O-CH₃) | C-O-C Asymmetric Stretch | 1050 - 1150 | IR |

| Aryl Amine | C-N Stretch | 1250 - 1380 | IR |

This table presents predicted data based on characteristic vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. tsijournals.comuncw.edu

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). chemicalbook.com The protons at positions 2 and 4 are expected to be singlets and highly deshielded due to the influence of the heterocyclic nitrogen atom. The protons on the benzo-fused portion of the ring system will exhibit characteristic doublet or multiplet splitting patterns based on their coupling with adjacent protons. rsc.org The primary amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two methylene (B1212753) protons (-CH₂-) of the methoxymethyl group would appear as a singlet, while the three methyl protons (-OCH₃) would also present as a sharp singlet, typically in the δ 3.0-4.0 ppm range. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Quinoline) | ~8.9 | Singlet (s) |

| H-4 (Quinoline) | ~8.1 | Singlet (s) |

| H-5, H-7, H-8 (Quinoline) | 7.2 - 7.9 | Doublet (d) or Multiplet (m) |

| -NH₂ (Amine) | Variable | Broad Singlet (br s) |

| -CH₂- (Methoxymethyl) | ~4.5 | Singlet (s) |

| -OCH₃ (Methoxymethyl) | ~3.4 | Singlet (s) |

This table presents predicted data based on known chemical shifts for similar quinoline and methoxy-substituted compounds. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quinoline ring carbons are expected to resonate in the aromatic region (δ 110-150 ppm). rsc.org Quaternary carbons, such as C-3, C-6, C-4a, and C-8a, will show distinct signals but will be absent in DEPT-135 spectra edited for CH/CH₃ vs. CH₂ signals. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-90 spectrum would show only signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, the -CH₂- carbon will appear as a negative peak in the DEPT-135 spectrum, and the -OCH₃ carbon will be a positive peak.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Quinoline CH Carbons | 115 - 148 | Positive |

| Quinoline Quaternary Carbons | 120 - 150 | Absent |

| C-3 (C-NH₂) | ~140 | Absent |

| C-6 (C-CH₂OCH₃) | ~135 | Absent |

| -CH₂- (Methoxymethyl) | ~75 | Negative |

| -OCH₃ (Methoxymethyl) | ~58 | Positive |

This table presents predicted data based on known chemical shifts for substituted quinoline compounds. rsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between neighboring protons on the benzo-fused ring of the quinoline system, helping to trace the connectivity of this fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. epfl.ch It allows for the definitive assignment of carbon signals for all protonated carbons, such as the quinoline CH groups, the -CH₂- carbon, and the -OCH₃ carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). epfl.ch It is crucial for connecting different parts of the molecule. Key HMBC correlations would include signals from the -CH₂- protons to the quinoline carbon at position 6 (C-6) and to the methoxy (B1213986) carbon (-OCH₃). It would also confirm the positions of substituents by showing correlations from quinoline protons to nearby quaternary carbons. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, MS-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. mdpi.comresearchgate.net

For this compound (C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol . In ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 189.1. nih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. researchgate.net

Loss of neutral fragments: The molecule could lose small, stable neutral fragments such as the methoxy radical (•OCH₃, 31 u) or a formaldehyde (B43269) molecule (CH₂O, 30 u) from the side chain. nih.gov

Quinoline ring fragmentation: The stable quinoline ring system may undergo characteristic cleavages, such as a retro-Diels-Alder reaction, leading to specific fragment ions. nih.gov

| Ion | Predicted m/z | Identity/Origin |

| [M+H]⁺ | 189.1 | Protonated Molecular Ion |

| [M-CH₃O]⁺ | 158.1 | Loss of a methoxy radical |

| [M-CH₂OCH₃]⁺ | 143.1 | Loss of the methoxymethyl radical |

This table presents predicted data based on the molecular formula and common fragmentation pathways for related structures. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. Quinoline and its derivatives are known to be chromophoric and often fluorescent. researchgate.net The absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or DMSO would be expected to show multiple bands in the UV-Vis region. beilstein-journals.org

These bands correspond to π → π* transitions within the aromatic quinoline system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. beilstein-journals.org The presence of the electron-donating amino group and the methoxymethyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net

Many aminoquinoline derivatives are also fluorescent, emitting light at a longer wavelength after absorbing UV radiation. beilstein-journals.org The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the solvent environment. The study of these properties provides insight into the electronic structure of the molecule's excited states. beilstein-journals.org

| Spectroscopic Parameter | Predicted Value/Range | Associated Transition |

| Absorption Maximum (λ_abs) | 250 - 400 nm | π → π* and n → π* |

| Emission Maximum (λ_em) | > 400 nm | S₁ → S₀ |

| Stokes Shift | Variable | Difference between absorption and emission maxima |

This table presents predicted data based on the photophysical properties of similar aminoquinoline derivatives. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Solvatochromic Effects in Quinoline Derivatives

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a key phenomenon for understanding the electronic properties of quinoline derivatives. The absorption and fluorescence spectra of these compounds are sensitive to the solvent environment. This sensitivity arises from the difference in the dipole moments between the electronic ground state (GS) and the excited state (ES).

For aminoquinolines, an increase in solvent polarity typically leads to a significant red-shift (bathochromic shift) in the fluorescence emission spectrum, while the absorption spectrum is less affected. This results in a larger Stokes shift in more polar solvents. This behavior indicates that the excited state is more polar than the ground state, which is attributed to an intramolecular charge transfer (ICT) character upon photoexcitation. researchgate.net The amino group acts as an electron donor and the quinoline ring as the acceptor. In this compound, the presence of the electron-donating amino group at the 3-position is expected to induce similar solvatochromic behavior, making it a candidate for applications as a polarity-sensitive fluorescent probe.

The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation, which correlates the spectral shift to the solvent's dielectric constant and refractive index. Studies on related compounds like 6-aminoquinoline (B144246) (6AQ) have shown that the excited state dipole moment is considerably higher than the ground state dipole moment, confirming the charge transfer nature of the excited state. researchgate.net

Photophysical Properties and Energy Transitions

The photophysical properties of quinoline derivatives are defined by their absorption and emission characteristics, which are governed by electronic energy transitions. The primary transitions observed in the UV-Vis absorption spectra of aminoquinolines are typically π-π* and n-π* transitions. researchgate.net The intense absorption bands are generally assigned to π-π* transitions within the aromatic quinoline system, while the weaker n-π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be present.

The introduction of an amino group at the 3-position and a methoxymethyl group at the 6-position on the quinoline scaffold influences these properties. The amino group, a strong auxochrome, typically causes a bathochromic shift in the absorption and emission maxima. Quinoline-based molecules are known for their potential as fluorescent materials, with applications in organic light-emitting diodes (OLEDs) and fluorescent sensors, owing to their high photoluminescence quantum yields and robust thermal and redox stability. researchgate.net The specific photophysical parameters, such as quantum yield and fluorescence lifetime, for this compound would be influenced by the interplay between the electron-donating amino group and the electronic nature of the methoxymethyl substituent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While specific crystallographic data for this compound is not publicly available, a detailed analysis can be inferred from the crystal structure of its parent compound, quinolin-3-amine. researchgate.net

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of quinoline derivatives is governed by a network of non-covalent interactions that dictate the supramolecular architecture. In the crystal structure of the parent compound, quinolin-3-amine, molecules are linked by N—H⋯N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the quinoline ring nitrogen of an adjacent molecule. researchgate.net This primary interaction connects the molecules into zigzag chains.

These chains are further stabilized by other weak intermolecular interactions. These include N–H⋯π interactions, where the amino hydrogen interacts with the electron-rich π-system of a neighboring quinoline ring. researchgate.net In more complex quinoline derivatives, C—H⋯π and π–π stacking interactions are also common, with centroid–centroid distances for π–π stacking typically ranging from 3.6 to 3.8 Å. nih.gov

Table 1: Hydrogen Bond Geometry for Quinolin-3-amine researchgate.net (Data from the parent compound used for illustrative purposes)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N2—H2B···N1ⁱ | 0.90 | 2.30 | 3.195 (2) | 171 |

| N2—H2A···Cgⁱⁱ | 0.90 | 2.89 | 3.596 (2) | 136 |

Symmetry codes: (i) x+1/2, -y+1/2, -z+1; (ii) -x+1, y-1/2, -z+1/2. Cg refers to the centroid of the pyridine (B92270) ring.

Conformational Analysis in the Crystalline State

Conformational analysis reveals the specific geometry, including bond lengths, bond angles, and dihedral angles, of a molecule in its solid form. The quinoline ring system itself is largely planar. In quinolin-3-amine, the dihedral angle between the plane of the quinoline ring system and the plane defined by the amino group atoms is 11.97°. researchgate.net

The introduction of a methoxymethyl group at the 6-position introduces conformational flexibility. The C-O and C-C single bonds of the -CH₂-O-CH₃ substituent allow for rotation, meaning this side chain can adopt various conformations in the crystalline state. The final conformation would be the one that best accommodates the demands of the crystal packing forces, minimizing steric hindrance while maximizing favorable intermolecular interactions. The planarity of the quinoline ring itself is expected to be largely maintained, with only minor deviations. nih.gov

Hirshfeld Surface Analysis and Quantitative Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of all close intermolecular contacts.

For quinoline derivatives, Hirshfeld analyses consistently show that H⋯H contacts are the most abundant, typically contributing over 40% of the surface area, reflecting the hydrogen-rich exterior of the molecules. nih.govnih.gov Contacts involving heteroatoms, such as H⋯O/O⋯H and H⋯N/N⋯H, appear as sharp spikes on the fingerprint plots and represent the crucial hydrogen bonding that directs the crystal packing. nih.gov C⋯H/H⋯C contacts, indicative of C-H⋯π interactions, also make a significant contribution.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Representative Quinoline Derivative nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 42.3 |

| H···O/O···H | 34.5 |

| H···C/C···H | 17.6 |

| H···N/N···H | 2.0 |

| C···N/N···C | 1.2 |

Note: Data is from a related quinoline carboxylate derivative to illustrate the typical distribution of intermolecular contacts revealed by this method.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These in silico studies can determine stable molecular arrangements, electronic properties, and spectroscopic features before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a highly effective and widely used computational method for investigating the electronic properties of molecules. rsc.org It is employed to calculate a compound's geometry, analyze molecular interactions, and evaluate optical and electronic characteristics. rsc.orgnih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are standard for optimizing molecular structures to their most stable energetic state. rsc.orgnih.gov

These calculations yield crucial data on Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. Other properties derived from DFT, such as electronegativity, chemical potential, and chemical hardness and softness, help in understanding molecular behavior. rsc.org Time-Dependent DFT (TD-DFT) is further used to predict electronic absorption spectra, which can be compared with experimental UV-Vis spectroscopy results. rsc.org

Table 1: Illustrative DFT-Calculated Properties for Quinoline Derivatives (Note: This table presents typical data ranges for quinoline derivatives as found in the literature and does not represent actual calculated values for 6-(Methoxymethyl)quinolin-3-amine.)

| Parameter | Typical Value/Description | Significance |

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability. |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | Relates to chemical reactivity and stability. rsc.org |

| Chemical Hardness (η) | 1.5 to 2.5 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -3 to -5 eV | Relates to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | 1 to 3 eV | Measures the propensity to accept electrons. |

This table is interactive. You can sort the columns by clicking on the headers.

For a flexible molecule like this compound, which has a rotatable methoxymethyl group, conformational analysis is essential. This process involves identifying all possible spatial arrangements (conformers) of the molecule and calculating their relative energies to determine the most stable, low-energy conformations. The collection of these conformers and the energy barriers for interconversion between them constitutes the molecule's potential energy landscape.

DFT is used to optimize the geometry of various potential conformers, ensuring that each structure represents an energy minimum. nih.gov By comparing the final energies, researchers can identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions. This analysis is crucial as the specific conformation can significantly influence a molecule's biological activity and physical properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is invaluable for mapping out the intricate steps of a chemical reaction. It allows chemists to visualize the transformation from reactants to products, identify short-lived intermediates, and understand the energetic factors that control the reaction's speed and outcome.

A transition state is a high-energy, unstable configuration that molecules pass through during a chemical reaction. computabio.com It represents the point of maximum energy along the reaction coordinate—an energy peak that must be surmounted for the reaction to proceed. computabio.comucsb.edu Computationally identifying the three-dimensional structure of a transition state is a key step in understanding a reaction mechanism. computabio.com

Algorithms such as the Quadratic Synchronous Transit (QST2/QST3) or Nudged Elastic Band (NEB) methods are used to locate these saddle points on the potential energy surface. joaquinbarroso.comyoutube.com A successful transition state calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency. ucsb.edujoaquinbarroso.com This single imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, representing the bond-breaking and bond-forming processes. ucsb.edu

Once reactants, products, and the connecting transition states are identified, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, or energy barrier. researchgate.net This barrier determines the reaction rate; a higher barrier corresponds to a slower reaction.

For example, in a study on a novel quinoline synthesis, DFT calculations were used to compute the activation energies for key transition states, revealing the energetic feasibility of the proposed reaction pathway. researchgate.net In another study of quinoline derivative synthesis, calculations showed that the energy barrier for one potential pathway (via transition state TS1) was higher than for an alternative pathway (via TS2), indicating that the formation of the second product was more favorable. researchgate.net The calculated Gibbs free energies (ΔrGθ) of the reactions can further confirm the thermodynamic spontaneity of a proposed mechanistic step. nih.gov

Table 2: Example of a Calculated Reaction Energy Profile (Note: This is a hypothetical table illustrating the kind of data generated for a reaction pathway analysis and is not based on this compound.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | A stable intermediate species | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -12.0 |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of static molecules, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of particles, MD provides a view of the dynamic "evolution" of the system, offering insights into conformational changes, solvent interactions, and binding processes. youtube.com

In the context of medicinal chemistry, MD simulations are frequently used to study how a ligand, such as a quinoline derivative, interacts with a biological target like a protein. For instance, MD simulations have been performed on 4-aminoquinoline (B48711) hybrids to evaluate their interactions within the binding site of the kinesin spindle protein, an anticancer target. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds), and help rationalize the compound's biological activity. The process typically involves an initial equilibration phase to allow the system to reach a stable temperature and pressure, followed by a longer "production" run from which the dynamic trajectory is analyzed. youtube.comyoutube.com

Solvation Models and Solvent Effects on Spectroscopic Properties

The local environment created by solvent molecules can significantly influence the electronic structure and, consequently, the spectroscopic properties of a solute molecule like this compound. Computational chemistry provides powerful tools to model these interactions and predict their effects.

Solvation models are essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase experiments. These models can be broadly categorized into two types:

Explicit Solvation: Individual solvent molecules are included in the calculation. This method provides a highly detailed picture of solute-solvent interactions, including specific hydrogen bonds, but is computationally very expensive.

Implicit Solvation: The solvent is represented as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally less demanding and effective for capturing bulk solvent effects. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the influence of solvents on quinoline derivatives. researchgate.netnih.gov Studies on related aminoquinolines have shown that solvent polarity can significantly affect properties like the molecule's dipole moment and solvation energy. researchgate.net For instance, a notable change in the dipole moment is often observed when moving from a vacuum (gas-phase) to solvents of varying polarities. researchgate.net

The choice of solvent can induce shifts in the absorption maxima (λmax) in UV-Visible spectroscopy, a phenomenon known as solvatochromism. sciencepublishinggroup.com For molecules like this compound, which contains both a hydrogen-bond-accepting methoxy (B1213986) group and a hydrogen-bond-donating amine group, the interactions are complex. In polar protic solvents (e.g., ethanol (B145695), water), specific hydrogen bonding interactions with the quinoline nitrogen and the amino group can lead to significant shifts in electronic transitions compared to non-polar solvents (e.g., cyclohexane). sciencepublishinggroup.com Research on styryl quinoline derivatives has demonstrated that while absorption wavelengths may remain relatively constant, emission wavelengths can vary significantly with solvent polarity, affecting the Stokes shift. nih.gov This behavior is attributed to the different ways solvents stabilize the ground and excited electronic states of the molecule. sciencepublishinggroup.comresearchgate.net

Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict absorption spectra in different solvents. rsc.orgresearchgate.net By comparing computed spectra with experimental data, researchers can gain insights into the nature of solute-solvent interactions, including electrostatic, polarization, and specific hydrogen bonding effects. rsc.org

Table 1: Overview of Solvation Models in Computational Chemistry

| Model Type | Description | Advantages | Limitations | Typical Application |

| Explicit Solvation | Individual solvent molecules are explicitly included in the quantum mechanical calculation. | High accuracy, captures specific interactions like hydrogen bonds. | Computationally very expensive, limited to small systems. | Detailed study of reaction mechanisms in solution. |

| Implicit Solvation (e.g., PCM) | The solvent is modeled as a continuous medium with a specific dielectric constant. | Computationally efficient, good for bulk solvent effects. | Does not capture specific, directional interactions like hydrogen bonds. | Predicting UV-Vis spectra and solvation free energies. |

| Hybrid QM/MM | The solute (QM region) is treated with quantum mechanics, while the solvent (MM region) is treated with molecular mechanics. | Balances accuracy and computational cost. | Requires careful parameterization of the QM/MM interface. | Enzyme catalysis, protein-ligand binding. |

In Silico Approaches to Molecular Interaction Profiling

In silico techniques, which utilize computer simulations, are indispensable in modern drug discovery and materials science for predicting how a molecule will interact with its environment, particularly with biological targets. For a compound like this compound, these methods can guide synthesis efforts by prioritizing molecules with a higher probability of desired activity. The primary in silico approaches for interaction profiling are molecular docking, which predicts binding orientation, and pharmacophore modeling, which identifies essential chemical features for activity.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This technique is crucial for understanding the structural basis of a ligand's biological activity and for screening virtual libraries of compounds against a specific target.

While specific docking studies on this compound are not prominently published, extensive research on analogous quinoline derivatives provides a clear framework for how this molecule would be studied. Quinoline scaffolds are frequently docked into the active sites of various enzymes to predict their inhibitory potential.

For example, various quinoline derivatives have been studied as potential antibacterial agents by docking them into the active site of DNA gyrase, an essential bacterial enzyme. These studies calculate a binding energy (often in kcal/mol) and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Similarly, other quinoline compounds have been evaluated as potential anticancer agents by docking them against protein kinases like PI3Kα.

The docking process for a molecule like this compound would involve:

Obtaining a high-resolution 3D structure of the target protein.

Generating a low-energy 3D conformation of the ligand.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Scoring and ranking the resulting poses based on a scoring function that estimates the binding affinity.

The key functional groups of this compound—the quinoline nitrogen, the 3-amino group, and the 6-methoxymethyl group—would be analyzed for their potential to form critical interactions with amino acid residues in a target's active site. The amino group can act as a hydrogen bond donor, while the quinoline nitrogen and the ether oxygen of the methoxymethyl group can act as hydrogen bond acceptors.

Table 2: Illustrative Molecular Docking Targets for Quinoline Scaffolds

| Target Protein | Therapeutic Area | Key Interactions Observed with Quinoline Analogs |

| DNA Gyrase | Antibacterial | Hydrogen bonding with active site residues (e.g., Asp, Gly), π-π stacking with aromatic residues. |

| PI3Kα Kinase | Anticancer | Hydrogen bonds with hinge region residues, hydrophobic interactions within the ATP-binding pocket. |

| InhA (Enoyl-ACP reductase) | Antitubercular | Hydrogen bonding and hydrophobic interactions that stabilize the complex and inhibit enzyme function. |

| P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Antimalarial | Interactions with the flavin mononucleotide (FMN) cofactor and surrounding amino acids. |

This table is illustrative and based on docking studies of various quinoline derivatives, not specifically this compound.

Pharmacophore Modeling and Ligand-Based Design

When a 3D structure of the biological target is unknown, ligand-based design methods like pharmacophore modeling become essential. A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers.

The process involves aligning a set of known active molecules and abstracting their common chemical features. The resulting pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that match the model and are therefore likely to be active.

For a class of compounds including this compound, a pharmacophore model could be developed based on its potential as an antioxidant, antibacterial, or anticancer agent. For instance, a pharmacophore model for quinoline-based antioxidants was successfully developed, identifying key features like an aromatic ring and several hydrogen bond acceptors as crucial for activity.

A hypothetical pharmacophore model for compounds related to this compound might include:

An Aromatic Ring (AR) corresponding to the quinoline core.

A Hydrogen Bond Acceptor (HBA) feature for the quinoline nitrogen.

A Hydrogen Bond Donor (HBD) feature for the 3-amino group.

An additional Hydrogen Bond Acceptor (HBA) for the oxygen in the methoxymethyl group.

A Hydrophobic (H) feature associated with the bicyclic ring system.

This model could then be used to design new derivatives or screen for existing compounds with potentially similar or improved biological activity.

Table 3: Common Pharmacophoric Features

| Feature | Abbreviation | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons (e.g., O, N). | Quinoline Nitrogen, Ether Oxygen |

| Hydrogen Bond Donor | HBD | An atom with an electropositive hydrogen (e.g., -NH2, -OH). | 3-Amino Group |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Quinoline Ring System |

| Hydrophobic Group | H | A non-polar group (e.g., alkyl, aryl). | The entire bicyclic aromatic structure. |

| Positive Ionizable | PI | A group that can carry a positive charge (e.g., amine). | 3-Amino Group (protonated) |

| Negative Ionizable | NI | A group that can carry a negative charge (e.g., carboxylic acid). | Not present |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of 6-(methoxymethyl)quinolin-3-amine. Various chromatographic methods offer distinct advantages depending on the specific analytical need.

High-Performance Liquid Chromatography (HPLC) for Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of quinoline (B57606) derivatives. researchgate.net For instance, derivatized quinoline compounds can be authenticated and analyzed using an analytical HPLC system. mdpi.com A typical setup might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. mdpi.com The detection is often carried out using a UV detector at a specific wavelength, such as 254 nm. mdpi.com The retention time (t_R) under specific HPLC conditions is a key parameter for compound identification. mdpi.com

The versatility of HPLC allows for the optimization of separation conditions by adjusting the mobile phase composition and pH. For example, a mixture of acetonitrile and a buffer solution is commonly used as the mobile phase. researchgate.net The selection of the detection wavelength, often determined from the UV spectrum of the compound, is critical for sensitivity and selectivity. researchgate.net Method validation for HPLC analysis often includes assessing linearity, precision (intra-day and inter-day), and recovery to ensure the reliability of the results. researchgate.net

Below is an example of HPLC conditions used for the analysis of quinoline derivatives:

| Parameter | Condition |

| Column | Agilent SB-C18, 250 mm × 4.6 mm |

| Mobile Phase | 70-75% acetonitrile in 0.1 M ammonium formate buffer, pH 4.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Reference | mdpi.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective method for the analysis of volatile quinoline derivatives. madison-proceedings.comresearchgate.net This technique allows for both qualitative and quantitative analysis. madison-proceedings.com The choice of the capillary column is crucial for good separation; a DB-5MS column is one such example. madison-proceedings.com

The temperature program of the GC oven is optimized to ensure efficient separation of the compounds. madison-proceedings.com A typical program involves an initial temperature hold, followed by a ramp to a final temperature, which is then held for a period. madison-proceedings.com The mass spectrometer identifies the compounds based on their mass spectra, with characteristic ion peaks serving as fingerprints for specific molecules. madison-proceedings.comnih.govresearchgate.net For instance, quinoline has been identified with characteristic ion peaks at m/z 129, 102, 123, and 51. madison-proceedings.com

The following table summarizes typical GC-MS conditions for quinoline analysis:

| Parameter | Condition |

| Column | DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 90°C (2 min), then 20°C/min to 260°C (3 min) |

| Detection | Mass Spectrometry (MS) |

| Reference | madison-proceedings.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.orgkhanacademy.org It provides a quick and simple way to check for the consumption of starting materials and the formation of products. libretexts.org In the synthesis of quinoline derivatives, TLC is used to track the reaction's progression by spotting the reaction mixture on a TLC plate alongside the starting materials. mdpi.comijpsr.com

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). khanacademy.org Visualization of the spots is typically achieved under UV light or by using chemical staining agents. mdpi.com The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. nih.gov

Quantitative Spectroscopic Methods in Complex Matrices

Spectroscopic methods are vital for the quantitative analysis of quinoline derivatives, especially in complex mixtures. UV-Vis spectroscopy, for example, can be used for the rapid determination of quinoline and its derivatives. nih.gov By measuring the absorbance at specific wavelengths, including isosbestic points where the molar absorptivity of two species is the same, it is possible to quantify the concentrations of individual components in a mixture. nih.gov The validity of such spectroscopic methods is often confirmed by comparing the results with those obtained from a reference method like HPLC. nih.gov

The UV absorption spectra of quinoline derivatives are influenced by the solvent and the presence of different functional groups. researchgate.netmdpi.com The absorption maxima (λ_max) can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net These spectral properties are crucial for developing quantitative spectroscopic assays. researchgate.net

Electrophoretic Techniques for Structural Variants

Capillary electrophoresis (CE) offers a high-resolution separation technique for analyzing structural variants of quinoline compounds, including isomers. nih.govwikipedia.org The separation in CE is based on the differential migration of charged analytes in an electric field. wikipedia.org Factors such as the pH of the running buffer and the use of additives can be optimized to achieve the desired separation. nih.gov

CE is particularly useful for the separation of closely related compounds, such as methylquinoline isomers. nih.gov The technique has been successfully applied to analyze complex mixtures and has shown good agreement with results from other methods like GC. nih.gov For chiral separations, CE is a powerful tool for determining the enantiomeric purity of pharmaceutical compounds. mdpi.com The ability to separate isomeric peptides highlights the high resolving power of CE. mdpi.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), provide flexibility in method development. wikipedia.org The analysis of isomeric impurities in various substances further demonstrates the utility of CE in quality control. nih.gov

Future Research Directions and Potential As a Building Block in Chemical Research

Exploration of Novel Synthetic Pathways

While established methods for quinoline (B57606) synthesis, such as the Vilsmeier-Haack reaction, are effective, future research could focus on developing more efficient, sustainable, and versatile pathways to 6-(Methoxymethyl)quinolin-3-amine and its analogs. researchgate.net Current syntheses for similar compounds, like 6-methoxy-3-aminoquinoline, often involve the reduction of a corresponding nitroquinoline precursor. prepchem.com

Future synthetic explorations could include:

Metal-Free Condensation Reactions: Developing methods that utilize catalysts like iodine to facilitate the condensation of anilines with vinyl ethers could offer a milder and more environmentally friendly alternative to traditional approaches. researchgate.net

Flow Chemistry Processes: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability. This would allow for precise control over reaction parameters, potentially improving yields and purity while minimizing waste.

C-H Amination: Direct C-H amination of the 6-(methoxymethyl)quinoline core at the 3-position represents a highly atom-economical approach. Research into discovering suitable catalysts (e.g., palladium, rhodium, or copper-based systems) that can selectively functionalize this position would be a significant advancement.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenge | Relevant Analogy |

| Modified Vilsmeier-Haack | Well-established, good for functionalized quinolines. | Use of harsh reagents (e.g., POCl₃). | Synthesis of 2-chloro-3-formyl quinoline derivatives. researchgate.net |

| Metal-Free Condensation | Milder conditions, avoids heavy metal contaminants. | Substrate scope and regioselectivity. | Iodine-catalyzed synthesis of 2-methylquinolines. researchgate.net |

| Direct C-H Amination | High atom economy, reduces synthetic steps. | Achieving high regioselectivity at the C3-position. | Iridium-catalyzed borylation for subsequent amination. nih.gov |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Reactor design and optimization for multi-step sequences. | General application in fine chemical synthesis. |

Design and Synthesis of Advanced Functional Materials Precursors

Quinoline derivatives are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic solar cells. nih.gov The this compound scaffold can be elaborated into precursors for advanced functional materials. The electron-donating nature of the amine and methoxymethyl groups can be complemented by attaching various electron-accepting moieties to create molecules with tailored optoelectronic properties.

Future research in this area could involve:

Synthesis of Donor-Acceptor Dyes: Using the amine group as a synthetic handle to couple the quinoline core with various acceptor units (e.g., cyanoacrylic acid, benzothiadiazole) to create dyes for dye-sensitized solar cells (DSSCs). nih.gov

Development of Emissive Materials: Functionalizing the quinoline core to produce materials for the emissive layer of OLEDs. The methoxymethyl group can enhance solubility and processability, which is crucial for device fabrication. nih.gov

Polymer Integration: Incorporating the this compound unit into polymer backbones to create new conductive or emissive polymers for flexible electronic devices.

| Material Application | Target Property | Design Strategy | Relevant Quinolines |

| Dye-Sensitized Solar Cells | Broad absorption spectrum, efficient charge separation. | Couple with strong electron acceptors. | Pyrano[3,2-c]quinoline derivatives. nih.gov |

| Organic Light-Emitting Diodes | High quantum efficiency, specific emission color. | Create rigid, planar structures to control aggregation. | Tris-(8-hydroxyquinoline)aluminum (Alq3). |

| Organic Field-Effect Transistors | High charge carrier mobility. | Promote π-π stacking through molecular design. | Quinoline-based small molecules. nih.gov |

Application in Chemical Probe Development for Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific protein, enabling the study of its biological function. nih.govnih.gov this compound is an ideal starting point for developing such probes. The 3-amino group provides a convenient point for attaching linkers, reporter tags (like fluorophores), or photoreactive groups for covalent labeling. mdpi.com

Future research directions include:

Probes for Kinase Inhibition: Quinoline-3-carboxamides have been identified as potential inhibitors of kinases like ATM (Ataxia Telangiectasia Mutated). researchgate.net Derivatives of this compound could be synthesized and screened to discover new, selective kinase inhibitors.

Activity-Based Probes (ABPs): By attaching a reactive "warhead" to the quinoline scaffold, ABPs can be designed to covalently label the active site of specific enzymes, such as sirtuins, allowing for detailed study of their activity and cellular localization. mdpi.com

PET Imaging Agents: The quinoline nucleus is a key pharmacophore in probes designed for positron emission tomography (PET) imaging of protein aggregates, such as α-synuclein in Parkinson's disease. mdpi.com The target compound could be a precursor for novel PET tracers.

| Probe Type | Target Class | Modification Strategy | Example Scaffold |

| Reversible Inhibitor | Kinases (e.g., ATM) | Acylation of the 3-amine to form amides. | Quinoline-3-carboxamides. researchgate.net |

| Covalent Probe | Sirtuins, Cysteine Proteases | Attach a photoreactive group (e.g., diazirine) or an electrophilic warhead. | Diazirine-containing acyl-lysine mimics. mdpi.com |

| PET Tracer | Protein Aggregates (α-Synuclein) | Introduce a radionuclide (¹¹C or ¹⁸F) into the structure. | N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives. mdpi.com |

Computational Design of Derivatives with Tuned Electronic and Steric Properties

Computational chemistry offers powerful tools to accelerate the discovery of new molecules with desired properties, minimizing the need for exhaustive synthetic work. nih.gov Techniques like Density Functional Theory (DFT) and molecular docking can be applied to a virtual library of this compound derivatives.

Future research in this domain would focus on:

Structure-Activity Relationship (SAR) Studies: Computationally modeling how different substituents on the quinoline ring or the amine group affect the molecule's interaction with a biological target, such as a kinase active site. mdpi.com

Predicting Optoelectronic Properties: Using DFT calculations to predict the HOMO/LUMO energy levels, absorption spectra, and charge transport properties of new derivatives designed for materials applications. nih.gov

ADME Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of derivatives with more drug-like characteristics. mdpi.com

| Computational Method | Predicted Property | Application Area | Rationale |

| Molecular Docking | Binding affinity and pose | Drug Discovery | Identify derivatives with high predicted affinity for a protein target. mdpi.com |

| DFT Calculations | HOMO/LUMO levels, UV-Vis spectra | Materials Science | Design molecules with optimal electronic properties for solar cells or OLEDs. nih.gov |

| QikProp/ADME Simulation | Lipophilicity, cell permeability | Drug Discovery | Prioritize compounds likely to have favorable pharmacokinetic profiles. mdpi.com |

Integration into Catalyst Design and Ligand Development

The nitrogen atoms in the quinoline ring and the 3-amino group make this compound an attractive candidate for use as a ligand in transition metal catalysis. The ability to form stable chelate complexes can lead to catalysts with enhanced stability and selectivity.

Future research could explore:

Bidentate N,N-Ligands: The compound can act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the exocyclic amino nitrogen. Such complexes could be screened for activity in various catalytic transformations, including hydrogenations, cross-couplings, and oxidations.

Chiral Ligand Synthesis: The 3-amino group can be used as an anchor to introduce chiral auxiliaries, leading to the development of new chiral ligands for asymmetric catalysis. This would be a significant step towards synthesizing enantiomerically pure compounds.

Photocatalysis: Quinoline-based structures can participate in photoredox catalysis. Research into metal complexes of this compound could uncover new photocatalysts for light-driven organic reactions.

The foundational work on rhodium complexes with quinolin-3-amine demonstrates the viability of this approach, where the quinoline derivative serves as a ligand in a coordination compound. researchgate.net

Q & A

What are the most effective synthetic routes for preparing 6-(Methoxymethyl)quinolin-3-amine, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of this compound can leverage methodologies developed for analogous quinoline derivatives. For instance, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is widely applied to introduce formyl or acetyl groups at the C3 position of quinolines, which can later be functionalized to amines . Schiff base formation (e.g., reacting quinoline aldehydes with amines) is another strategy, as demonstrated in the synthesis of (2-ethoxy-quinolin-3-ylmethylene)-amine derivatives under mild conditions (room temperature, DMF solvent) .

Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Post-synthetic purification via vacuum filtration or column chromatography improves yield .